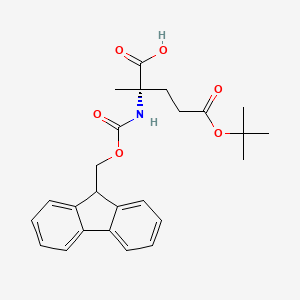

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid, often referred to as Fmoc-L-Glu(OtBu)2-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C29H35NO6. The compound features a fluorenyl group, which is known for its ability to enhance the pharmacological properties of derivatives. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of non-canonical amino acids and the development of peptide-based drugs .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting low inhibitory concentrations comparable to standard antibiotics .

Antiproliferative Effects

Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, demonstrating antiproliferative activity against cancer cell lines. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated a series of fluorenone derivatives for their antimicrobial activity against both planktonic and biofilm states of bacterial strains. Results indicated that electron-withdrawing groups significantly enhanced antimicrobial efficacy, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiproliferative Activity : In another investigation, various fluorenone analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with linear alkyl groups demonstrated superior activity compared to those with branched or bulky groups, indicating that chain length and structure are critical for biological activity .

Data Tables

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

2.1. Peptide Synthesis

Fmoc-L-Tert-butoxy-oxopentanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptide bonds without interference from other functional groups.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides, which exhibit activity against resistant bacterial strains. The Fmoc protection strategy has been shown to enhance yield and purity in peptide synthesis, leading to more effective antimicrobial agents .

2.2. Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for various biological targets.

Case Study: Inhibition of Enzymatic Activity

In a study focusing on enzyme inhibitors, derivatives of Fmoc-L-Tert-butoxy-oxopentanoic acid were synthesized and tested against specific proteases. The results indicated that modifications at the tert-butoxy position significantly influenced inhibitory potency, showcasing its utility in drug design .

Applications in Biochemistry

3.1. Protein Engineering

This compound is employed in protein engineering to modify existing proteins or create novel proteins with desired functionalities.

Case Study: Creation of Modified Enzymes

Researchers have utilized Fmoc-L-Tert-butoxy-oxopentanoic acid to introduce specific modifications in enzyme active sites, improving substrate specificity and catalytic efficiency .

3.2. Bioconjugation Techniques

The compound also plays a role in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other biomolecules.

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

The Fmoc group is selectively cleaved under basic conditions (e.g., piperidine in DMF), exposing the amine for peptide bond formation. Reaction with activated amino acids or other nucleophiles proceeds via carbodiimide-mediated coupling:

Table 1: Representative Coupling Conditions

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| BOP reagent, HOBt, DIPEA | DMF | 25°C | 85–92% | |

| HBTU, HOBt, DIPEA | DCM | 0°C → RT | 78% | |

| EDC·HCl, NHS | THF | 25°C | 70% |

Key Findings :

-

The tert-butyl ester remains stable during Fmoc deprotection and coupling, enabling sequential synthesis of complex peptides .

-

Coupling efficiency depends on steric hindrance from the γ-methyl group, necessitating extended reaction times (4–6 hours) .

Deprotection of the tert-Butyl Ester

The tert-butyl group is removed under acidic conditions to yield the free carboxylic acid, critical for further functionalization:

Table 2: Deprotection Methods

| Acid | Reaction Time | Purity Post-Workup | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours | >95% | |

| HCl (4 M in dioxane) | 4 hours | 90% | |

| H<sub>2</sub>SO<sub>4</sub> (dilute) | 6 hours | 88% |

Mechanistic Insight :

-

TFA cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by elimination of isobutylene .

-

Side reactions (e.g., aspartimide formation) are suppressed due to the γ-methyl group’s steric protection .

Esterification and Transesterification

The carboxylic acid undergoes esterification to form active intermediates for conjugation:

Example Reaction:

Applications :

-

Allyl esters facilitate orthogonal deprotection strategies in solid-phase synthesis .

-

Transesterification with benzyl alcohol forms stable benzyl esters for long-term storage .

Side-Chain Modifications

The γ-methyl group directs regioselectivity in reactions:

Table 3: Functionalization at γ-Position

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)<sub>3</sub>, DCE | Secondary amine derivative | 82% | |

| Mitsunobu Reaction | DIAD, PPh<sub>3</sub> | Ether-linked analogs | 75% |

Limitations :

-

Steric bulk from the methyl group reduces reactivity in SN2 reactions .

-

Radical-based modifications (e.g., thiol-ene click chemistry) show higher efficiency .

Stability and Degradation Pathways

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJPOKXHUZJEJQ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.